Cas no 2246546-97-2 (4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is a furan-substituted boronic ester commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework enhances shelf life and handling, while the methylfuran moiety contributes to reactivity in forming carbon-carbon bonds. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its structural rigidity and electron-rich furan ring make it a versatile intermediate in pharmaceutical and materials science applications. The product is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane structure
2246546-97-2 structure
Product Name:4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane
CAS No:2246546-97-2
MF:C11H17BO3
MW:208.061883687973
MDL:MFCD29040088
CID:5155082
PubChem ID:71099686
Update Time:2025-06-07

4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-3-furanyl)-
    • 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane
    • MDL: MFCD29040088
    • Inchi: 1S/C11H17BO3/c1-8-6-13-7-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3
    • InChI Key: OVPVLAPRNPZCJA-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C(C)=COC=1

4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane

Professional Introduction to Compound with CAS No. 2246546-97-2 and Product Name: 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane

The compound with the CAS number 2246546-97-2 and the product name 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane represents a significant advancement in the field of organoboron chemistry. This borylated heterocyclic compound has garnered considerable attention due to its versatile applications in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical synthesis. The unique structural features of this molecule, including its tetramethyl-substituted dioxaborolane core and a fused 4-methylfuran moiety, make it an invaluable intermediate for the development of novel therapeutic agents.

Recent research has highlighted the utility of 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane in the synthesis of complex molecular architectures. Its boronate ester functionality allows for efficient participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of biologically active compounds. The presence of the tetramethyl group enhances the stability of the boronate ester, making it particularly useful in demanding reaction conditions where other boronic acids might decompose.

In the realm of pharmaceutical research, this compound has been employed in the preparation of various drug candidates. Its ability to undergo selective functionalization at multiple sites has enabled chemists to explore diverse chemical space. For instance, recent studies have demonstrated its role in synthesizing kinase inhibitors and antiviral agents. The 4-methylfuran-3-yl substituent introduces a handle for further derivatization while maintaining electronic properties conducive to biological activity. This dual functionality has been leveraged to develop molecules with enhanced binding affinity and selectivity.

The synthesis of 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane itself is a testament to the progress in synthetic methodologies. Modern techniques such as transition-metal-catalyzed borylation and directed ortho-metalation have streamlined its preparation. These methods not only improve yield but also reduce the number of synthetic steps required. As a result, researchers can now access this valuable building block more efficiently than ever before. This accessibility has spurred further innovation in medicinal chemistry and materials science.

One particularly exciting application of this compound is in the field of polymer chemistry. Boronate esters are known to exhibit dynamic covalent behavior when incorporated into macromolecular frameworks. The introduction of tetramethyl groups into these systems enhances their thermal stability while maintaining flexibility. This balance is crucial for developing advanced materials such as shape-memory polymers and self-healing coatings. Recent work has shown that polymers containing units derived from 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane exhibit remarkable properties under various environmental conditions.

The role of this compound in catalysis cannot be overstated either. Transition-metal complexes featuring borylated heterocycles have emerged as powerful catalysts for a range of transformations. The steric environment provided by the tetramethyl substituents allows for precise tuning of catalytic activity and selectivity. Researchers have harnessed these properties to develop highly efficient systems for C-H activation and functional group interconversion. Such advances are critical for sustainable chemical synthesis and have far-reaching implications for industrial applications.

Looking ahead, the future prospects for 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane appear bright indeed. As our understanding of organoboron chemistry deepens,so too does our ability to exploit its potential. Innovations in computational chemistry are enabling researchers to predict new reactivities and design novel derivatives with tailored properties. It is conceivable that this compound will play an even more prominent role in future synthetic endeavors,particularly as demand grows for sustainable and efficient chemical processes.

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